(2,5-Difluoro-4-methylphenyl)methanol

Descripción general

Descripción

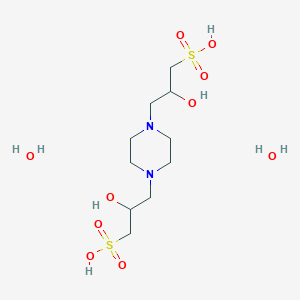

(2,5-Difluoro-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Methanol in Hydrogen Production

(2,5-Difluoro-4-methylphenyl)methanol, as a derivative of methanol, may find relevance in hydrogen production. Methanol serves as a liquid hydrogen carrier, producing high purity hydrogen when needed. The review by García et al. (2021) highlights current production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts are noted for their activity and selectivity in these processes, though issues with deactivation and stability are challenges. Novel reactor technologies like porous copper fiber sintered-felt and membrane reactors are discussed for their efficiency improvements in hydrogen production García et al., 2021.

Methanol Crossover in Fuel Cells

The work by Heinzel and Barragán (1999) reviews the challenges posed by methanol crossover in direct methanol fuel cells (DMFCs), a critical barrier to their efficiency. This crossover from the anode to the cathode reduces the performance of DMFCs, necessitating the development of more impermeable polymer electrolytes Heinzel & Barragán, 1999.

Methanol in Chemical Synthesis

Cybulski (1994) discusses the use of methanol in liquid-phase synthesis, particularly in the context of coal gasification combined cycle power stations. Methanol's potential as a peaking fuel and its application in synthesizing other chemicals due to its clean-burning nature and versatility are highlighted Cybulski, 1994.

Methanol as a Marker for Insulating Paper Degradation

Jalbert et al. (2019) explore the use of methanol as a marker for assessing solid insulation conditions in power transformers. Methanol, identified during thermal ageing tests of oil-immersed insulating papers, provides insights into cellulosic insulation degradation in transformer mineral oil Jalbert et al., 2019.

Methanol in Energy Transport Systems

Liu et al. (2002) review the role of methanol in thermal energy transport systems, particularly focusing on a two-step liquid-phase methanol synthesis process for recovering wasted or unused heat from industrial sources. The development of low-temperature decomposition and synthetic catalysts, and the simulation of energy transport efficiency, are significant components of this research Liu et al., 2002.

Safety and Hazards

Safety information for “(2,5-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

(2,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXZKIFYIAVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595031 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-43-6 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)